N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
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Overview
Description
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[44]nonane-7-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction mechanisms and synthetic methodologies.
Biology: Its potential biological activity could be investigated for use as a pharmaceutical agent, particularly in areas like cancer research or antimicrobial therapy.
Medicine: The compound could serve as a lead compound for drug development, with modifications to its structure potentially yielding new therapeutic agents.
Industry: Its properties might be exploited in the development of new materials, such as polymers or coatings with specific functional characteristics.
Mechanism of Action
The mechanism by which N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the compound’s specific activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide include other spirocyclic amides and azaspiro compounds, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which may confer unique chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-14(2)12(9-15(14,3)20-4)17-13(19)18-7-5-16(10-18)6-8-21-11-16/h12H,5-11H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXBGCVKMURSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)NC(=O)N2CCC3(C2)CCOC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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